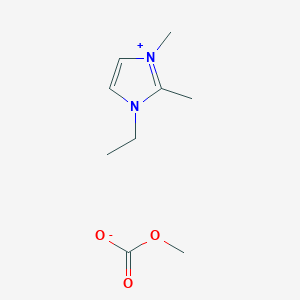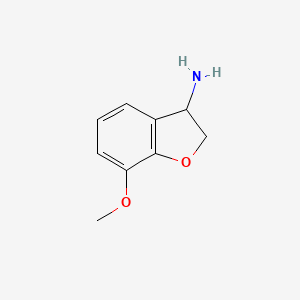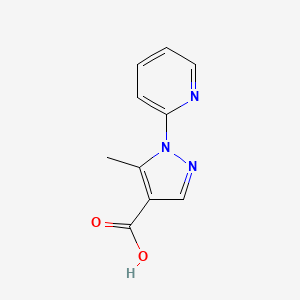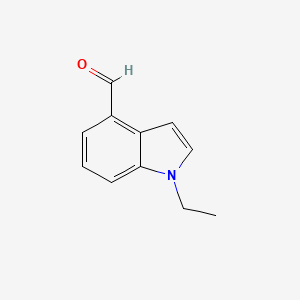![molecular formula C13H19NO B1602770 3-[(2-Methylphenoxy)methyl]piperidine CAS No. 785713-79-3](/img/structure/B1602770.png)
3-[(2-Methylphenoxy)methyl]piperidine
Descripción general
Descripción
“3-[(2-Methylphenoxy)methyl]piperidine” is a compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 . The compound is also known as 2-methylphenyl 3-piperidinylmethyl ether .
Molecular Structure Analysis
The InChI code for “3-[(2-Methylphenoxy)methyl]piperidine” is 1S/C13H19NO/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3 . This indicates the presence of a piperidine ring attached to a methylphenoxy group.
Physical And Chemical Properties Analysis
“3-[(2-Methylphenoxy)methyl]piperidine” has a molecular weight of 205.3 . It is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis of Phenylpropenamide Derivatives
3-[(2-Methylphenoxy)methyl]piperidine: is utilized in the synthesis of phenylpropenamide derivatives, which have shown potential in the treatment of anti-hepatitis B virus activity. These derivatives are important due to their antiviral properties, offering a pathway to develop new treatments for hepatitis B, a major global health concern .
CB2 Receptor Agonists for Chronic Pain
This compound is also a key reactant in creating CB2 receptor agonists. These are promising for the treatment of chronic pain without the psychoactive effects associated with cannabis-derived medications. The CB2 receptor is a pivotal point in the modulation of pain, and agonists can provide relief for patients suffering from long-term pain conditions .
Aurora Kinase Inhibitors
Aurora kinases are essential enzymes involved in cell division. Inhibitors that target these kinases can be synthesized using 3-[(2-Methylphenoxy)methyl]piperidine . These inhibitors have significant implications in cancer therapy, as they can halt the proliferation of cancer cells .
Spiroimidazolidinone NPC1L1 Inhibitors
The compound is instrumental in synthesizing spiroimidazolidinone inhibitors targeting the NPC1L1 protein. These inhibitors are researched for their potential to treat hypercholesterolemia by preventing cholesterol absorption in the intestine, thereby lowering blood cholesterol levels .
Synthesis of 1,3,5-Oxadiazinones
3-[(2-Methylphenoxy)methyl]piperidine: is used in the synthesis of 1,3,5-oxadiazinones, which are explored for various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This makes them valuable in the development of new pharmacological agents .
Selective Serotonin 5-HT6 Receptor Antagonists
This chemical serves as a reactant in the creation of selective serotonin 5-HT6 receptor antagonists. These antagonists are studied for their potential role in treating neurological disorders, such as Alzheimer’s disease, due to their involvement in cognitive processes .
Drug Design and Pharmaceutical Applications
Piperidine derivatives, including 3-[(2-Methylphenoxy)methyl]piperidine , are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design due to their structural versatility and biological activity, making them a staple in medicinal chemistry .
Alkaloid Synthesis
Lastly, piperidine derivatives are crucial in the synthesis of alkaloids. Alkaloids have a wide range of pharmacological effects and therapeutic applications, from analgesics to anti-malarials. The structural framework provided by 3-[(2-Methylphenoxy)methyl]piperidine is beneficial in creating complex alkaloid structures .
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-[(2-Methylphenoxy)methyl]piperidine”, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
3-[(2-methylphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12/h2-3,5,7,12,14H,4,6,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNDUYVBAKNEOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594445 | |
| Record name | 3-[(2-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylphenoxy)methyl]piperidine | |
CAS RN |
785713-79-3 | |
| Record name | 3-[(2-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine](/img/structure/B1602706.png)
![Isothiazolo[4,3-b]pyridin-3-amine](/img/structure/B1602709.png)